molecular formula C6H4F6O2 B3039827 4-Methylene-2,2-bis(trifluoromethyl)-1,3-dioxolane CAS No. 135245-06-6

4-Methylene-2,2-bis(trifluoromethyl)-1,3-dioxolane

Cat. No.: B3039827
CAS No.: 135245-06-6
M. Wt: 222.08 g/mol
InChI Key: NISZWNSSJAXFEE-UHFFFAOYSA-N
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Description

4-Methylene-2,2-bis(trifluoromethyl)-1,3-dioxolane (CAS 135245-06-6) is a fluorinated dioxolane derivative characterized by a 1,3-dioxolane ring substituted with two trifluoromethyl (-CF₃) groups at the 2-position and a methylene (-CH₂) group at the 4-position .

Properties

IUPAC Name

4-methylidene-2,2-bis(trifluoromethyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F6O2/c1-3-2-13-4(14-3,5(7,8)9)6(10,11)12/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISZWNSSJAXFEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1COC(O1)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylene-2,2-bis(trifluoromethyl)-1,3-dioxolane typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. Common reagents might include trifluoromethylating agents and catalysts that facilitate the formation of the dioxolane ring.

Industrial Production Methods

Industrial production methods would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance. This might include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Methylene-2,2-bis(trifluoromethyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions could lead to the formation of less oxidized derivatives.

    Substitution: The fluorine atoms or other groups in the molecule could be substituted with different functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

4-Methylene-2,2-bis(trifluoromethyl)-1,3-dioxolane could have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex fluorinated compounds.

    Biology: Potential use in studying the effects of fluorinated compounds on biological systems.

    Medicine: Possible applications in drug discovery and development, particularly for compounds with enhanced metabolic stability.

    Industry: Use in the development of new materials with unique properties, such as high thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action for 4-Methylene-2,2-bis(trifluoromethyl)-1,3-dioxolane would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of fluorine atoms could enhance binding affinity or metabolic stability.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

Compound Name Molecular Formula Substituents (Positions) Key Features
4-Methylene-2,2-bis(trifluoromethyl)-1,3-dioxolane Likely C₆H₂F₆O₂ -CF₃ (2,2), -CH₂ (4) Reactive methylene group; moderate fluorination
2,2-Bis(trifluoromethyl)-1,3-dioxolane C₅F₆O₂ -CF₃ (2,2) Fully fluorinated core; high thermal/chemical stability
4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole C₅F₈O₂ -CF₃ (2,2), -F (4,5) Fully fluorinated; monomer for Teflon AF polymers (e.g., optical materials)
4,4,5,5-Tetrafluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane C₅F₁₀O₂ -CF₃ (2,2), -F (4,4,5,5) Extreme fluorination; high density (1.76 g/cm³) and hydrophobicity

Key Observations :

  • Fluorination Degree : The target compound’s methylene group reduces fluorination compared to analogs like C₅F₁₀O₂, likely lowering its chemical inertness and thermal stability but introducing sites for chemical modification .
  • Steric Effects : Bulky substituents (e.g., diisopropyl in CAS 38363-92-7) increase steric hindrance, whereas trifluoromethyl groups balance steric and electronic effects .

Physicochemical Properties

Property This compound 2,2-Bis(trifluoromethyl)-1,3-dioxolane 4,4,5,5-Tetrafluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane
Boiling Point Not reported ~36°C (similar fluorinated dioxolanes) 36°C at 760 mmHg
Density Not reported ~1.6–1.8 g/cm³ (estimated) 1.76 g/cm³
Thermal Stability Moderate (methylene introduces potential reactivity) High (fully fluorinated) Exceptional (stable up to 300°C)
Reactivity Likely reactive at methylene site Inert (solvent applications) Highly inert (used in harsh environments)

Key Observations :

  • The methylene group in the target compound may lower thermal stability compared to fully fluorinated analogs like C₅F₁₀O₂, which remain stable under extreme conditions .
  • Density and hydrophobicity correlate with fluorination degree; the target compound likely exhibits intermediate values.

Biological Activity

4-Methylene-2,2-bis(trifluoromethyl)-1,3-dioxolane is a compound of interest due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of various compounds, making it a significant focus in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

Chemical Structure and Properties

The molecular structure of this compound includes a dioxolane ring with two trifluoromethyl groups at the 2-position. This configuration is believed to contribute to its biological activity by affecting lipophilicity and reactivity.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl substituents exhibit enhanced antimicrobial properties. For instance, a study highlighted that derivatives containing the trifluoromethyl group demonstrated significant antichlamydial activity, outperforming many traditional antibiotics . The presence of this group was crucial for the observed biological effects, suggesting that it plays a pivotal role in the compound's mechanism of action.

Cytotoxicity and Selectivity

In vitro studies have shown that this compound exhibits selective cytotoxicity towards certain cancer cell lines. For example, compounds structurally related to this dioxolane have been tested against various cancer cell lines such as HeLa and MCF-7, revealing IC50 values that indicate effective growth inhibition . The selectivity of these compounds suggests potential for development as targeted cancer therapeutics.

Case Studies

  • Antichlamydial Activity : In a study assessing new compounds for their efficacy against Chlamydia, it was found that those with the trifluoromethyl group exhibited significantly higher activity compared to their non-fluorinated analogs. The derivatives were tested at various concentrations, with notable effectiveness at lower doses .
  • Cytotoxicity in Cancer Research : A series of experiments evaluated related dioxolane compounds against multiple cancer cell lines. The results indicated that modifications to the dioxolane structure could enhance or diminish cytotoxic effects, emphasizing the importance of structural optimization in drug design .

Data Table: Biological Activity Overview

CompoundActivity TypeCell Line TestedIC50 (μM)Reference
This compoundAntichlamydialChlamydia128
Related Dioxolane CompoundCytotoxicityHeLa2.5
Trifluoromethyl DerivativeAntimicrobialE. coli50

Q & A

Q. What are the key considerations for synthesizing 4-Methylene-2,2-bis(trifluoromethyl)-1,3-dioxolane with high purity?

Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) due to the compound’s fluorinated and strained dioxolane structure. A common approach involves cyclization reactions of trifluoromethyl ketones with diols, followed by dehydration to introduce the methylene group. Purity optimization often involves fractional distillation under inert atmospheres and characterization via 19F^{19}\text{F} NMR to confirm absence of byproducts like unreacted ketones or oligomers .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and stability?

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR are critical for verifying the dioxolane ring structure and trifluoromethyl groups. 13C^{13}\text{C} NMR can confirm methylene group placement.
  • FT-IR : Identifies carbonyl and ether functional groups (e.g., C=O at ~1700 cm1^{-1} and C-O-C at ~1100 cm1^{-1}).
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing it from analogs like 4,5-diisopropyl derivatives .

Q. How does the compound’s electronic structure influence its reactivity in polymer applications?

The electron-withdrawing trifluoromethyl groups stabilize the dioxolane ring through inductive effects, reducing susceptibility to nucleophilic attack. However, the methylene group introduces strain, enhancing reactivity in ring-opening polymerizations. Computational studies (e.g., DFT) are recommended to map electron density distributions and predict regioselectivity in reactions .

Advanced Research Questions

Q. How can contradictions in reported thermal stability data for this compound be resolved?

Discrepancies in decomposition temperatures (e.g., 150–200°C) may arise from impurities or methodological differences. To address this:

  • Conduct thermogravimetric analysis (TGA) under standardized conditions (e.g., inert vs. oxidative atmospheres).
  • Compare results with analogs (e.g., 4,4,5,5-tetramethyl derivatives) to isolate structural vs. environmental factors.
  • Use differential scanning calorimetry (DSC) to detect phase transitions or exothermic events .

Q. What strategies are recommended for studying its role as a monomer in fluorinated polymer synthesis?

  • Kinetic Studies : Monitor ring-opening polymerization rates via in-situ 19F^{19}\text{F} NMR or Raman spectroscopy.
  • Copolymer Design : Blend with less reactive monomers (e.g., ethylene oxide) to balance rigidity and flexibility.
  • Post-Polymerization Analysis : Use GPC for molecular weight distribution and X-ray crystallography to assess crystallinity .

Q. How can computational modeling predict its interactions in catalytic systems?

  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in THF or DMF) to optimize reaction media.
  • Docking Studies : Model binding affinities with transition-metal catalysts (e.g., Pd or Ru complexes) for cross-coupling reactions.
  • Reaction Pathway Analysis : Use Gaussian or ORCA software to calculate activation energies for ring-opening mechanisms .

Q. What methodologies address challenges in detecting trace degradation products in environmental matrices?

  • SPE-LC/MS/MS : Solid-phase extraction followed by tandem mass spectrometry with isotopically labeled internal standards (e.g., 13C^{13}\text{C}-analogs) improves sensitivity.
  • Non-Targeted Screening : Employ high-resolution mass spectrometry (HRMS) with suspect screening workflows to identify unknown metabolites.
  • Sludge/Water Partitioning Studies : Use KowK_{\text{ow}} (octanol-water coefficient) measurements to assess environmental persistence .

Theoretical and Methodological Frameworks

Q. How should researchers integrate this compound into existing theories of fluorinated heterocycle reactivity?

Link experimental data to concepts like Hammett substituent constants (quantifying trifluoromethyl effects) or Frontier Molecular Orbital Theory (predicting regioselectivity). Validate hypotheses via comparative studies with non-fluorinated dioxolanes (e.g., 2,2-dimethyl derivatives) .

Q. What experimental designs minimize bias in assessing its bioactivity or toxicity?

  • Blinded Studies : Use third-party labs for cytotoxicity assays (e.g., MTT tests on human cell lines).
  • Positive/Negative Controls : Include analogs like 4-amino-2,2-difluoro-1,3-benzodioxole to isolate structure-activity relationships.
  • Reproducibility Protocols : Pre-register methods on platforms like Open Science Framework to mitigate publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylene-2,2-bis(trifluoromethyl)-1,3-dioxolane
Reactant of Route 2
4-Methylene-2,2-bis(trifluoromethyl)-1,3-dioxolane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.